2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol typically involves the reaction of 2,3-dimethylphenyl derivatives with piperazine under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine moiety is known to bind to various biological targets, modulating their activity . This can lead to a range of effects, including enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)piperazine: Similar structure but lacks the ethanol group.
2-(2,3-Dimethylphenyl)-1,4-diazepane: Contains a diazepane ring instead of a piperazine ring.
4-(2,3-Dimethylphenyl)-1-piperazinylmethanol: Similar structure with a methanol group instead of ethanol.
Uniqueness
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol is unique due to its specific combination of a piperazine ring and an ethanol group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)16-8-6-15(7-9-16)10-11-17/h3-5,17H,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOLXSNEMGYJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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